N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

Pharmaceutical Intermediates Solid-State Chemistry Polymorph Screening

Pharmaceutical intermediates require exact structural identity to ensure reproducible API synthesis. This crystalline aryl glycidyl ether (≥95% purity) serves as the dedicated epoxide precursor for practolol and a certified reference standard for atenolol impurity profiling. - **Key Application:** Nucleophilic ring-opening to install the aryloxypropanolamine pharmacophore for cardioselective beta-blockers. - **Quality Assurance:** Melting point ~120-122°C; distinct from positional isomer impurity C (CAS 29122-69-8). - **Supply:** Available as a white powder; ideal for process R&D and QC method validation.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 6597-75-7
Cat. No. B031995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
CAS6597-75-7
Synonyms1-(4-Acetylaminophenoxy)-2,3-epoxypropane;  1-(p-Acetamidophenoxy)-2,3-epoxypropane;  2,3-Epoxy-1-(4-acetamidophenoxy)propane;  3-(4-Acetamidophenoxy)-1,2-epoxypropane;  4’-(2,3-Epoxypropoxy)acetanilide;  Glycidyl 4-acetamidophenyl ether;  N-[4-(Oxiranylme
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C11H13NO3/c1-8(13)12-9-2-4-10(5-3-9)14-6-11-7-15-11/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeyOQAKYHCGYGLHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide: Epoxide Intermediate for Cardioselective Beta-Blockers


N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 6597-75-7), also known as 4-acetamidophenyl glycidyl ether, is a crystalline aryl glycidyl ether characterized by an epoxide ring and an acetamide functional group [1]. It serves as a key intermediate in the pharmaceutical synthesis of cardioselective β-adrenergic receptor antagonists, most notably practolol, and is also identified as a process-related impurity in the beta-blocker atenolol . The compound is synthesized via condensation of p-acetamidophenol with epichlorohydrin under alkaline conditions, and is supplied as a white powder with a purity specification of ≥95% [2].

Why N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide Cannot Be Replaced by Analogs


While many aryl glycidyl ethers share the same epoxide functional group, N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide possesses a unique combination of an acetamide substituent and a specific regiochemistry that dictates its behavior in nucleophilic ring-opening reactions and its ultimate utility in the synthesis of cardioselective beta-blockers . Direct substitution with a closely related analog, such as the positional isomer 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (atenolol impurity C, CAS 29122-69-8), is not feasible due to a significant difference in physical properties, including a melting point disparity of approximately 50°C, which impacts purification, formulation, and analytical method development [1]. Furthermore, the compound's established role as a dedicated precursor to practolol, versus the analog's status as an unwanted impurity in atenolol, underscores the critical nature of precise structural identity for reproducible synthetic outcomes and regulatory compliance in pharmaceutical manufacturing .

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide: Distinguishing Evidence from Analogs


Melting Point Distinction from Atenolol Impurity C

The melting point of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is reported as 115-120°C [1]. In contrast, its close structural analog, 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 29122-69-8, also known as atenolol impurity C), exhibits a significantly higher melting point of 165-167°C . This ~50°C difference is a direct consequence of their distinct intermolecular packing arrangements in the solid state, which can influence critical physical properties like stability, solubility, and processability.

Pharmaceutical Intermediates Solid-State Chemistry Polymorph Screening

Purity Benchmarking for Industrial Research Requirements

Commercial suppliers of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide specify a minimum purity of ≥95%, a common and verifiable benchmark for this class of intermediates [1]. While higher purity grades (e.g., 98% or 99%) may be available for select epoxide analogs, the 95% specification for this compound is consistently met by vendors and is demonstrably sufficient for its documented use in preparing practolol and related beta-blockers .

Analytical Chemistry Quality Control Synthetic Methodology

Organic Solvent Solubility vs Water Insolubility

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is characterized as being insoluble in water but readily soluble in a range of common organic solvents, including chloroform, dichloromethane, ethyl acetate, and methanol [1]. This solubility profile is typical for neutral, relatively non-polar epoxides; however, it distinguishes the compound from more polar epoxide intermediates that may require specialized or less desirable solvent systems for extraction and purification.

Formulation Science Process Chemistry Extraction Methods

Use as Practolol Intermediate vs Atenolol Impurity

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is specifically documented as an intermediate in the synthesis of practolol, a first-generation cardioselective beta-blocker [1]. This contrasts with the structurally similar 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS 29122-69-8), which is categorized not as a synthetic building block but as an unwanted process impurity (Atenolol EP Impurity C) in the manufacture of the beta-blocker atenolol [2]. This difference in intended application—a deliberate intermediate versus an impurity to be controlled—is a critical determinant for procurement decisions.

Medicinal Chemistry Pharmaceutical Synthesis Beta-Blocker Development

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide: Research and Industrial Applications


Synthesis of Practolol and Cardioselective Beta-Blockers

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is the established epoxide intermediate for the synthesis of practolol, a selective β1-adrenergic receptor antagonist [1]. The compound undergoes nucleophilic ring-opening with isopropylamine to install the characteristic aryloxypropanolamine pharmacophore. This specific reaction sequence is foundational to the class of 'practolol-like' beta-blockers, and the use of this precise epoxide ensures the correct substitution pattern on the aromatic ring for target receptor selectivity .

Reference Standard for Atenolol Impurity Profiling

Due to its structural similarity to a key intermediate in the synthesis of atenolol, N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide has been identified as a potential process-related impurity . As such, a high-purity sample of this compound is valuable as a reference standard in analytical chemistry and quality control laboratories. It is used to develop and validate HPLC or GC methods for detecting and quantifying this specific impurity in atenolol active pharmaceutical ingredients (APIs) and finished drug products, ensuring compliance with pharmacopoeial limits.

Epoxide Ring-Opening Method Development

The epoxide moiety of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide serves as a versatile functional handle for exploring new synthetic methodologies. Researchers can utilize this compound to investigate novel catalysts or reaction conditions for the regioselective ring-opening of epoxides with various nitrogen, oxygen, and sulfur nucleophiles [2]. The presence of the acetamide group provides a convenient chromophore for monitoring reactions by TLC or HPLC, and the resulting amino alcohol products represent a valuable class of intermediates with potential biological activity beyond beta-blockade.

Precursor for Functionalized Polymers and Advanced Materials

As a bifunctional molecule containing both an epoxide and an acetamide group, this compound can serve as a reactive building block in polymer chemistry. The epoxide can be polymerized via ring-opening polymerization, or it can be used as a crosslinking agent or reactive diluent in epoxy resin formulations . The acetamide functionality offers a site for further derivatization or can impart specific properties to the resulting polymer matrix, such as enhanced adhesion or specific interaction with biological targets.

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